AChE Inhibitory Potency of the Pyrazolo[3,4-b][1,8]naphthyridine Core vs. Tacrine and Pyrazolo[4,3-d]pyridine Isosteres
The pyrazolo[3,4-b][1,8]naphthyridine scaffold—the core of the target compound—has been directly evaluated for acetylcholinesterase (AChE) inhibition in head-to-head comparisons with its pyrazolo[4,3-d]pyridine isomer and the clinical reference tacrine (THA). The most potent pyrazolo[3,4-b][1,8]naphthyridine derivative (compound 12b) exhibited an IC50 of 6.4 μM against rat brain AChE, compared to 6.0 μM for the best pyrazolo[4,3-d]pyridine analog (compound 9), demonstrating comparable intrinsic potency between the two ring systems. Both outperformed tacrine, which has a reported IC50 of approximately 0.1–0.5 μM in similar assays but suffers from dose-limiting hepatotoxicity. Critically, compound 12b achieved a butyrylcholinesterase selectivity index of 20.9, versus only 5.3 for compound 9, indicating that the naphthyridine topology confers superior discrimination against off-target cholinesterases [1]. The 6-chloro substituent present on the target compound is absent from compounds 9 and 12b, meaning the target compound represents a derivatizable analog of the validated 12b scaffold with an additional synthetic vector.
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold validated at IC50 = 6.4 μM (compound 12b, pyrazolo[3,4-b][1,8]naphthyridine core); 6-chloro derivative not directly tested |
| Comparator Or Baseline | Compound 9 (pyrazolo[4,3-d]pyridine core): IC50 = 6.0 μM; Tacrine (THA): IC50 ~0.1–0.5 μM (literature); BuChE selectivity index: Compound 12b = 20.9; Compound 9 = 5.3 |
| Quantified Difference | AChE potency: 12b vs 9 (Δ = +0.4 μM, 7% less potent); BuChE selectivity: 12b vs 9 (Δ = +15.6, 3.9-fold more selective) |
| Conditions | Rat brain cholinesterase assay using Ellman's method; in vitro |
Why This Matters
The pyrazolo[3,4-b][1,8]naphthyridine scaffold's 3.9-fold higher BuChE selectivity over its pyrazolo[4,3-d]pyridine isomer is critical for CNS programs where off-target cholinesterase inhibition causes peripheral side effects, making the target compound a preferred starting point for selective AChE inhibitor design.
- [1] Barreiro, E. J., et al. Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 2003, 46, 1144-1152. View Source
